4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a complex organic compound with significant applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with chloroanilino, hydroxy, methylsulfanyl, and carbonitrile groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloroaniline, which is then subjected to various reactions to introduce the hydroxy, methylsulfanyl, and carbonitrile groups. The process may involve:
Nitration and Reduction: Nitration of aniline followed by reduction to obtain 4-chloroaniline.
Substitution Reactions: Introduction of hydroxy and methylsulfanyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to amines under appropriate conditions.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has diverse applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer and antimicrobial properties.
Materials Science: Employed in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Shares the chloroanilino group but lacks the pyrimidine ring and other substituents.
6-Hydroxy-2-(methylsulfanyl)pyrimidine: Contains the pyrimidine ring with hydroxy and methylsulfanyl groups but lacks the chloroanilino and carbonitrile groups.
Uniqueness
4-(4-Chloroanilino)-6-hydroxy-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H9ClN4OS |
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Molecular Weight |
292.74 g/mol |
IUPAC Name |
4-(4-chloroanilino)-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H9ClN4OS/c1-19-12-16-10(9(6-14)11(18)17-12)15-8-4-2-7(13)3-5-8/h2-5H,1H3,(H2,15,16,17,18) |
InChI Key |
SQUUZMFLEULGHS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C#N)NC2=CC=C(C=C2)Cl |
solubility |
7.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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